

Cross-Reactivity of SH2B3 (LNK) Antibodies Across Species: A Comparative Guide

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This guide provides a comparative analysis of the cross-reactivity of antibodies targeting the SH2B adaptor protein 3 (SH2B3), also known as Lymphocyte adapter protein (LNK), across different species. The information presented is based on available experimental data from peer-reviewed research and commercial sources to assist in the selection of appropriate antibodies for your research needs.

Summary of Cross-Reactivity Data

The following table summarizes the observed cross-reactivity of various anti-SH2B3/LNK antibodies in different species, primarily evaluated by Western blotting. It is important to note that reactivity can be context-dependent and may vary based on the specific antibody, tissue or cell type, and the experimental conditions.

Antibody Description	Species Tested	Application	Outcome	Source
Goat polyclonal anti-Lnk	Human, Mouse	Western Blot	Reactive with both human and mouse endothelial cell lysates. Specificity confirmed by lack of signal in Lnk knockout mouse cells.	Devallière, J., et al. (2012)[1][2][3]
Rabbit polyclonal anti-LNK	Human, Mouse, Rat	Western Blot	Reactive with human (HEK293T), mouse (Raw264.7), and rat (H9C2) whole cell lysates.	MyBioSource (Cat# MBS821873)[4]
Mouse monoclonal anti-LNK/SH2B3 (Clone 13F1.2)	Human, Mouse, Rat	Western Blot	Reactive with human (HUVEC), mouse (RAW264.7), and rat (L6) cell lysates. The epitope is conserved among human, mouse, and rat.	Sigma-Aldrich (Cat# MABS1178)[5]

Experimental Data and Methodologies

Evidence for the cross-reactivity of anti-SH2B3/LNK antibodies is primarily derived from Western blot analyses performed on cell lysates from different species.

Qualitative Cross-Reactivity Assessment from a Peer-Reviewed Study

A study by Devallière et al. (2012) investigating the role of LNK in endothelial cells utilized a goat polyclonal anti-Lnk antibody. Their Western blot analysis demonstrated the antibody's ability to detect LNK in both human and mouse endothelial cells. Crucially, the specificity of this antibody was confirmed by the absence of a band in endothelial cells isolated from Lnk-knockout mice, providing strong evidence for its target specificity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: Western Blotting for SH2B3/LNK Detection

The following is a representative Western blot protocol adapted from the methodology described by Devallière, J., et al. (2012).[\[1\]](#)

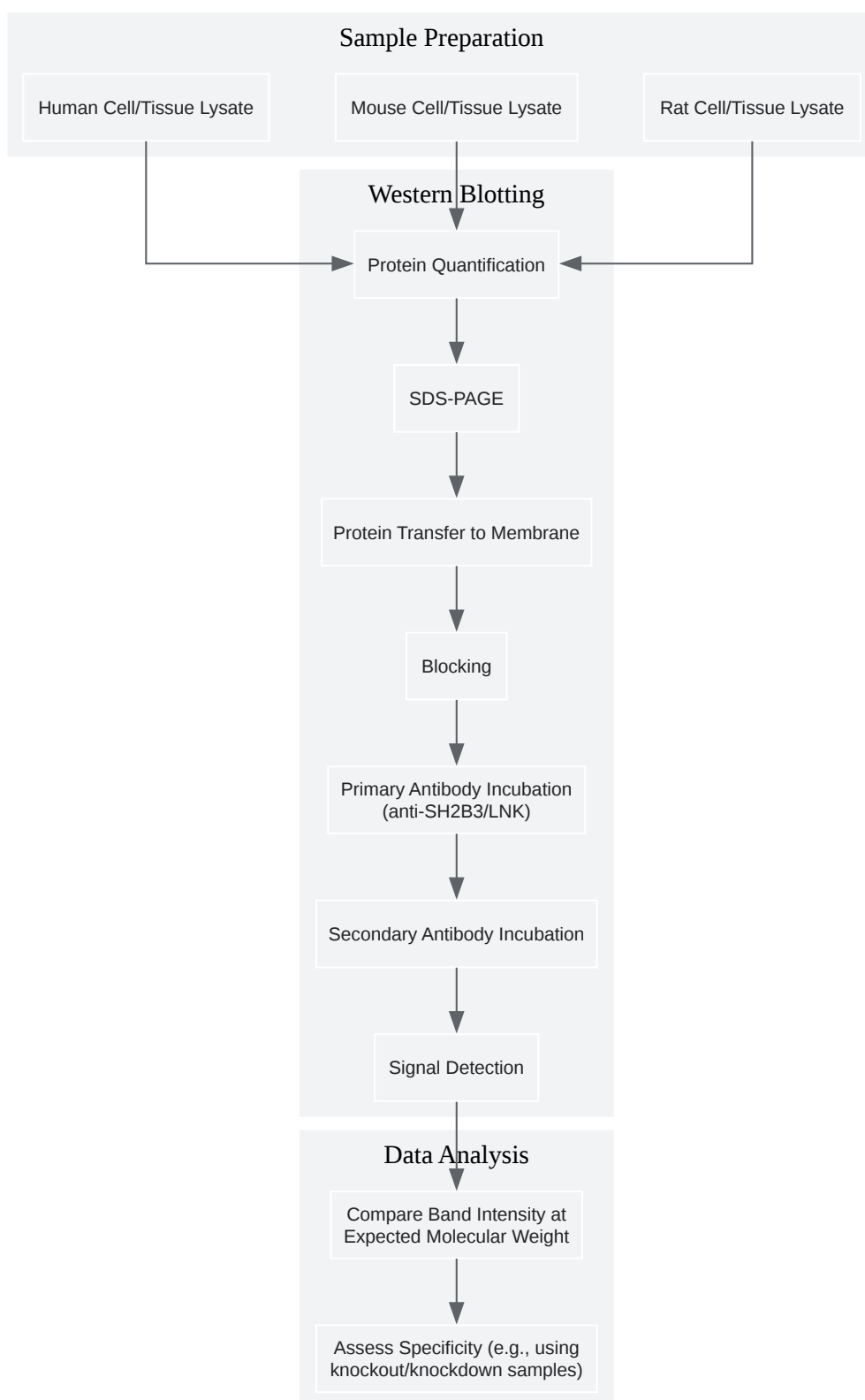
- Cell Lysis:
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., goat anti-Lnk, 1:500 dilution) overnight at 4°C.

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG-HRP) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) detection system according to the manufacturer's instructions.
 - Capture the image using a suitable imaging system.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for Antibody Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for evaluating the cross-species reactivity of an antibody using Western blotting.

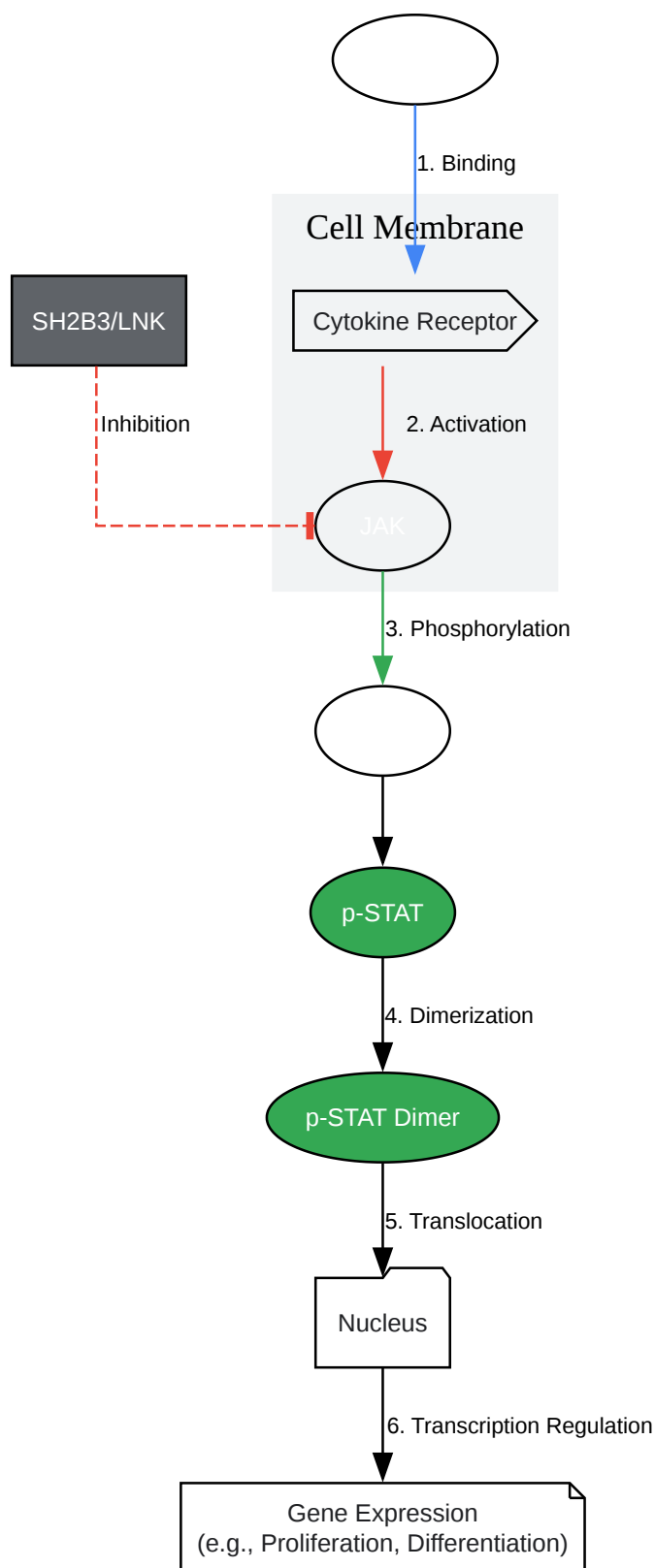


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Caption: Workflow for assessing antibody cross-reactivity by Western blot.

SH2B3/LNK in the JAK-STAT Signaling Pathway

SH2B3/LNK is a critical negative regulator of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[6] This pathway is activated by numerous cytokines and growth factors and plays a key role in hematopoiesis, inflammation, and immune responses.[6] LNK functions by binding to phosphorylated JAKs and cytokine receptors, thereby inhibiting downstream signaling.[6]



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Caption: Negative regulation of the JAK-STAT pathway by SH2B3/LNK.

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